N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide
Overview
Description
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15724617 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Anticancer Applications
A study by Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including compounds related to the specified chemical structure, which exhibited significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This research highlights the potential of these compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, to be developed into therapeutic agents due to their diverse biological activities and low gastric toxicity (Küçükgüzel et al., 2013).
Antimicrobial Applications
Bekhit et al. (2008) reported the synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents. This study found that several compounds showed superior gastrointestinal safety profiles compared to indomethacin and exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds in antimicrobial therapies (Bekhit et al., 2008).
Herbicidal Activity
Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, indicating their potential application in agriculture for weed control (Eussen et al., 1990).
Ethylene-Like Biological Activity
Oh et al. (2017) identified small molecules, including derivatives of the specified chemical structure, with ethylene-like biological activity in Arabidopsis seedlings. These compounds, such as EH-1 and its analogues, have shown promising activity in inducing a triple response in Arabidopsis, suggesting potential applications in plant biology and agriculture (Oh et al., 2017).
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-methylbenzimidazol-5-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-15-13-16(2)26(23-15)12-11-21-22-19-14-17(9-10-20(19)25(21)3)24-29(27,28)18-7-5-4-6-8-18/h4-10,13-14,24H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDSHMUERZBJHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NC3=C(N2C)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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